Cas no 73469-95-1 (4-(hydrazinecarbonyl)aminobenzoic Acid)

4-(hydrazinecarbonyl)aminobenzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-(hydrazinecarbonyl)aminobenzoic Acid

- EN300-91933

- 4-[(hydrazinecarbonyl)amino]benzoic acid

- QZSULKMQGLJLFY-UHFFFAOYSA-N

- D86019

- SCHEMBL607731

- DTXSID50632234

- 4-[(hydrazinecarbonyl)amino]benzoicacid

- 4-[(hydrazinocarbonyl)amino]benzoic acid

- YCA46995

- 73469-95-1

- CS-0264114

- 4-(4-carboxyphenyl)semicarbazide

- AKOS004114692

-

- インチ: InChI=1S/C8H9N3O3/c9-11-8(14)10-6-3-1-5(2-4-6)7(12)13/h1-4H,9H2,(H,12,13)(H2,10,11,14)

- InChIKey: QZSULKMQGLJLFY-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 195.06439116Da

- どういたいしつりょう: 195.06439116Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 104Ų

- 疎水性パラメータ計算基準値(XlogP): -1.9

4-(hydrazinecarbonyl)aminobenzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-91933-0.05g |

4-[(hydrazinecarbonyl)amino]benzoic acid |

73469-95-1 | 95% | 0.05g |

$179.0 | 2023-02-11 | |

| TRC | H955795-10mg |

4-[(hydrazinecarbonyl)amino]benzoic Acid |

73469-95-1 | 10mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H955795-50mg |

4-[(hydrazinecarbonyl)amino]benzoic Acid |

73469-95-1 | 50mg |

$ 185.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1334784-250mg |

4-[(hydrazinecarbonyl)amino]benzoic acid |

73469-95-1 | 95% | 250mg |

¥9646.00 | 2024-07-28 | |

| Enamine | EN300-91933-0.5g |

4-[(hydrazinecarbonyl)amino]benzoic acid |

73469-95-1 | 95% | 0.5g |

$601.0 | 2023-02-11 | |

| Aaron | AR019SV7-5g |

4-[(hydrazinecarbonyl)amino]benzoic acid |

73469-95-1 | 95% | 5g |

$3099.00 | 2023-12-13 | |

| Aaron | AR019SV7-2.5g |

4-[(hydrazinecarbonyl)amino]benzoic acid |

73469-95-1 | 95% | 2.5g |

$2100.00 | 2023-12-13 | |

| 1PlusChem | 1P019SMV-2.5g |

4-[(hydrazinecarbonyl)amino]benzoic acid |

73469-95-1 | 95% | 2.5g |

$1927.00 | 2024-04-21 | |

| 1PlusChem | 1P019SMV-10g |

4-[(hydrazinecarbonyl)amino]benzoic acid |

73469-95-1 | 95% | 10g |

$4160.00 | 2024-04-21 | |

| A2B Chem LLC | AV35831-2.5g |

4-[(hydrazinecarbonyl)amino]benzoic acid |

73469-95-1 | 95% | 2.5g |

$1976.00 | 2024-04-19 |

4-(hydrazinecarbonyl)aminobenzoic Acid 関連文献

-

Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295

-

En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

4-(hydrazinecarbonyl)aminobenzoic Acidに関する追加情報

Introduction to 4-(hydrazinecarbonyl)aminobenzoic Acid (CAS No. 73469-95-1) and Its Emerging Applications in Chemical Biology

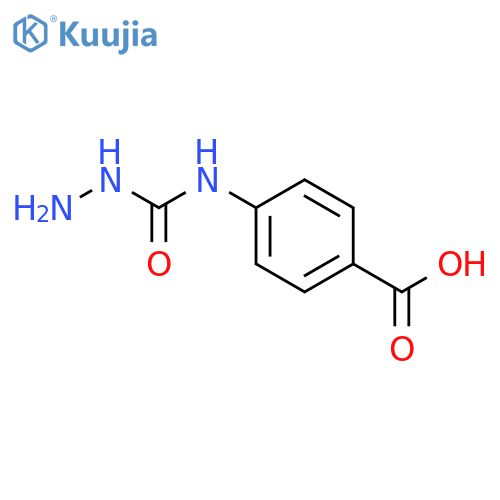

4-(hydrazinecarbonyl)aminobenzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 73469-95-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a benzoic acid core substituted with a hydrazinecarbonyl group and an amino group, exhibits a distinct reactivity that makes it a valuable intermediate in synthetic chemistry and a promising candidate for various biological applications.

The molecular structure of 4-(hydrazinecarbonyl)aminobenzoic Acid consists of a benzene ring linked to a carboxylic acid group at one position and a hydrazinecarbonyl moiety at another, with an amino group attached to the benzene ring. This configuration imparts multiple reactive sites, allowing for diverse chemical modifications and functionalizations. The presence of both the hydrazinecarbonyl and amino groups makes this compound particularly useful in the synthesis of heterocyclic compounds, which are widely employed in pharmaceuticals and agrochemicals.

In recent years, 4-(hydrazinecarbonyl)aminobenzoic Acid has been explored for its potential in drug discovery and development. The hydrazinecarbonyl group can participate in condensation reactions with various nucleophiles, leading to the formation of Schiff bases and other nitrogen-containing heterocycles. These heterocycles have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzoic acid moiety further enhances its utility by providing a platform for further derivatization and optimization.

One of the most compelling aspects of 4-(hydrazinecarbonyl)aminobenzoic Acid is its role as a precursor in the synthesis of biologically active molecules. Researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer progression, such as kinases and proteases. For instance, studies have demonstrated that derivatives of 4-(hydrazinecarbonyl)aminobenzoic Acid can inhibit the activity of tyrosine kinases, which are overexpressed in many cancer cells. This inhibition disrupts signaling pathways that promote cell proliferation and survival, offering a potential therapeutic strategy against cancer.

Moreover, 4-(hydrazinecarbonyl)aminobenzoic Acid has been investigated for its antimicrobial properties. The hydrazinecarbonyl group can interact with bacterial enzymes, disrupting essential metabolic processes and leading to cell death. This mechanism has been particularly effective against drug-resistant strains of bacteria, highlighting the compound's potential as an alternative treatment option. Additionally, the benzoic acid moiety contributes to its antimicrobial activity by interfering with bacterial cell wall synthesis.

The versatility of 4-(hydrazinecarbonyl)aminobenzoic Acid extends beyond its role as a synthetic intermediate and bioactive molecule. It has also been explored as a chiral building block in asymmetric synthesis, where its stereochemistry can be leveraged to produce enantiomerically pure compounds. These enantiomerically pure compounds are highly sought after in pharmaceuticals due to their improved efficacy and reduced side effects compared to racemic mixtures.

In conclusion, 4-(hydrazinecarbonyl)aminobenzoic Acid (CAS No. 73469-95-1) is a multifunctional compound with significant potential in chemical biology and drug discovery. Its unique structural features enable diverse chemical modifications and biological activities, making it a valuable tool for researchers investigating new therapeutic agents. As our understanding of molecular interactions continues to evolve, the applications of this compound are expected to expand further, contributing to advancements in medicine and biotechnology.

73469-95-1 (4-(hydrazinecarbonyl)aminobenzoic Acid) 関連製品

- 2172587-22-1(2-1-pentyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)

- 1822767-04-3(Ethyl 9-aminobicyclo[3.3.1]nonane-3-carboxylate)

- 2287266-80-0(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(5-formylpyridin-3-yl)propanoic acid)

- 2159638-20-5(2-{4H,5H,6H,7H-pyrazolo1,5-apyridin-3-yl}ethan-1-ol)

- 155048-23-0(4-(2,4-dimethoxyphenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine)

- 157946-20-8((2E)-2-(1-methyl-1H-1,3-benzodiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile)

- 1805348-07-5(4-Amino-2-cyano-3-(difluoromethyl)pyridine-6-carboxylic acid)

- 2521-84-8(H-Cyclopentyl-Gly-OH)

- 1476028-21-3((S)-4-Boc-3-carbamoylmorpholine)

- 1234015-58-7(Prexasertib dimesylate)